1-(2-Acetylphenyl)-2-hydroxyethan-1-one
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Overview
Description
1-(2-Acetylphenyl)-2-hydroxyethan-1-one is an organic compound with a unique structure that includes both a ketone and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetylphenyl)-2-hydroxyethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-acetylphenylboronic acid with ethylene glycol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetylphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Acetylphenyl)-2-oxoethan-1-one or 1-(2-Acetylphenyl)-2-carboxyethan-1-one.
Reduction: Formation of 1-(2-Acetylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Acetylphenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Acetylphenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Acetylphenyl)-2-oxoethan-1-one: Similar structure but with an additional ketone group.
1-(2-Acetylphenyl)-2-carboxyethan-1-one: Contains a carboxylic acid group instead of a hydroxyl group.
1-(2-Acetylphenyl)-2-hydroxyethanol: Reduced form with an additional hydroxyl group.
Uniqueness
1-(2-Acetylphenyl)-2-hydroxyethan-1-one is unique due to its combination of a ketone and hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
872611-37-5 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(2-acetylphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C10H10O3/c1-7(12)8-4-2-3-5-9(8)10(13)6-11/h2-5,11H,6H2,1H3 |
InChI Key |
ZKVWLTHWROUQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)CO |
Origin of Product |
United States |
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